sec-Butyl methanesulfonate

Overview

Description

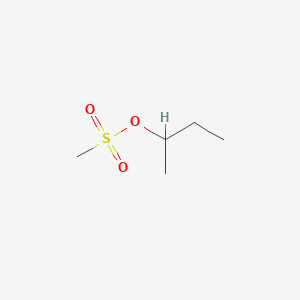

sec-Butyl methanesulfonate (hypothetical structure: CH₃SO₃C(CH₂CH₃)CH₂) is a sulfonate ester featuring a sec-butyl group bonded to a methanesulfonyl moiety. Sulfonate esters like methanesulfonates (mesylates) are widely used in organic synthesis as alkylating agents or leaving groups due to their stability and reactivity .

Preparation Methods

sec-Butyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with sec-butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion .

In industrial production, the process may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and controlled reaction environments helps in achieving a high-quality product .

Chemical Reactions Analysis

sec-Butyl methanesulfonate undergoes various types of chemical reactions, including:

-

Nucleophilic Substitution Reactions: : This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile. Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and other nucleophilic agents. The major products formed from these reactions are sec-butyl derivatives .

-

Oxidation Reactions: : this compound can be oxidized to form sec-butyl sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent to prevent over-oxidation .

-

Reduction Reactions: : Although less common, this compound can undergo reduction reactions to form sec-butyl alcohol. This reaction requires strong reducing agents such as lithium aluminum hydride or sodium borohydride .

Scientific Research Applications

Alkylation Properties

Sec-butyl methanesulfonate acts primarily as an alkylating agent , which involves the addition of an alkyl group to target molecules. This mechanism is crucial in biochemical reactions where it interacts with nucleophilic sites on DNA, RNA, and proteins, leading to:

- Inhibition of DNA synthesis

- Induction of mutations

- Cell death in rapidly dividing cells , such as cancer cells.

Biochemical Pathways

The compound's ability to form covalent bonds with biomolecules results in the formation of DNA adducts, which interfere with normal cellular processes. This property has made this compound a subject of interest in studies related to genetic mutations and cancer research.

Applications in Scientific Research

This compound has diverse applications across various fields:

Biological Research

- DNA Studies : Used to explore the effects of alkylating agents on DNA and cellular processes.

- Cancer Research : Investigated for its potential to induce cell death in cancerous cells, making it a candidate for therapeutic development.

Medical Applications

- Pharmaceutical Development : Employed in synthesizing drug intermediates, particularly those requiring alkylation steps.

- Toxicology Studies : Utilized to assess the mutagenic potential of various compounds due to its ability to induce genetic mutations.

Industrial Applications

- Chemical Synthesis : Acts as a reagent in producing specialty chemicals.

- Reagent in Organic Chemistry : Facilitates nucleophilic substitution reactions, which are essential for synthesizing various organic compounds.

Case Study 1: Alkylation Effects on DNA

A study conducted on hamster V79 cells demonstrated that this compound effectively inhibits DNA synthesis and induces micronucleus formation, highlighting its potential as a mutagenic agent.

Case Study 2: Pharmaceutical Synthesis

Research has shown that this compound can be used as an intermediate in synthesizing various pharmaceuticals, particularly where selective alkylation is required. Its unique structure allows for specific reactions that are not achievable with other alkylating agents .

Case Study 3: Environmental Impact Assessments

Investigations into the environmental persistence of this compound indicate that while it biodegrades into less harmful substances, its use in industrial processes necessitates careful monitoring due to potential ecological impacts .

Mechanism of Action

The mechanism of action of sec-Butyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester undergoes fission of the alkyl-oxygen bond, leading to the formation of a reactive intermediate that can alkylate nucleophilic sites within the intracellular milieu . This alkylation can result in the inhibition of DNA synthesis and the induction of genotoxic effects, making it a valuable tool in cancer research and other biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares sec-butyl methanesulfonate (inferred properties) with structurally related compounds from the evidence:

Key Observations:

- Molecular Weight and Size : sec-Butyl tosylates (e.g., 228.31 g/mol) are larger than methanesulfonates due to the aromatic ring, impacting solubility and volatility .

- Functional Group Reactivity : Tosylates are more stable but less reactive as leaving groups compared to mesylates, which have stronger electron-withdrawing sulfonyl groups .

Reactivity and Stability

- Methanesulfonates vs. Tosylates : Methanesulfonates (e.g., methyl methanesulfonate) exhibit faster reaction rates in SN2 mechanisms due to the smaller, more electron-deficient sulfonyl group. In contrast, sec-butyl tosylates may favor SN1 pathways in polar solvents due to the stability of the tosylate leaving group .

- sec-Butyl Acetate : Unlike sulfonates, acetates are less reactive in alkylation due to poorer leaving-group ability (acetate ion is a weaker base than sulfonate ions) .

Notes:

- Sulfonate esters generally require stringent handling due to their reactivity and toxicity. For example, methyl methanesulfonate mandates immediate irrigation upon eye contact , while sec-butyl acetate necessitates solvent-resistant gloves .

- Storage incompatibilities (e.g., with oxidizers) are consistent across esters due to their susceptibility to hydrolysis or decomposition .

Research Findings and Gaps

- Reactivity Studies : Evidence highlights that branching in sec-butyl groups reduces nucleophilic attack rates compared to linear chains, as seen in tosylate analogs .

- Toxicity Data : Methyl methanesulfonate’s mutagenicity suggests this compound may pose similar risks, warranting further toxicological studies.

- Synthetic Utility : The absence of direct data on this compound underscores the need for experimental characterization of its reactivity and stability.

Biological Activity

sec-Butyl methanesulfonate (CAS No. 16156-54-0) is an alkylating agent with significant biological activity, particularly in the fields of genetics and cancer research. This compound is characterized by its ability to modify DNA, leading to various cellular effects, including genotoxicity. This article explores the biological activity of this compound, its mechanism of action, applications in research, and associated safety considerations.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂O₃S |

| Molecular Weight | 152.21 g/mol |

| Boiling Point | Not Available |

| Log P (Octanol/Water) | 1.75 |

| GI Absorption | High |

| BBB Permeant | Yes |

This compound acts primarily as an alkylating agent . Its mechanism involves the formation of a reactive intermediate that can alkylate nucleophilic sites within DNA molecules. The alkylation process disrupts normal DNA function, leading to:

- Inhibition of DNA synthesis : The compound interferes with the replication process, which is critical for cell division.

- Induction of genotoxic effects : This results in mutations that can lead to cell death or cancerous transformations in rapidly dividing cells.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Genotoxicity : Studies have shown that this compound can induce mutations in mammalian cells, making it a useful tool for studying DNA repair mechanisms and mutagenesis .

- Cellular Impact : The compound has been observed to affect cellular processes such as apoptosis and cell cycle regulation due to its DNA-damaging properties .

Applications in Research

This compound has a wide range of applications in scientific research:

- Genetic Research : Used to induce mutations for studying genetic repair mechanisms.

- Cancer Research : Investigated for its potential as a therapeutic agent targeting rapidly dividing cells.

- Chemical Synthesis : Functions as an intermediate in the production of specialty chemicals and pharmaceuticals .

Case Study 1: Genotoxicity Assessment

A study assessed the genotoxic effects of this compound on human lymphocytes. Results indicated a significant increase in mutation frequency, suggesting its potential role as a mutagenic agent. The study employed standard assays such as the Ames test and comet assay to quantify DNA damage .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation by inducing apoptosis. The IC50 values varied among different cell lines, indicating selective cytotoxicity based on cellular context .

Safety and Hazards

While this compound is valuable for research, it poses certain safety risks:

- Toxicity : It is classified as hazardous due to its genotoxic properties. Proper handling protocols must be followed to minimize exposure.

- Environmental Impact : As a sulfonate compound, it may contribute to environmental toxicity if not disposed of properly.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing sec-butyl methanesulfonate, and how can purity be verified?

- Methodological Answer : Synthesis typically involves the reaction of sec-butanol with methanesulfonyl chloride under anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts. Post-synthesis, purity should be confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify characteristic peaks for the methanesulfonate group and sec-butyl chain. Gas chromatography-mass spectrometry (GC-MS) can further validate purity by detecting volatile impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its structural similarity to ethyl methanesulfonate (a known mutagen and carcinogen ), strict safety measures are essential. Use solvent-resistant gloves (e.g., Polyvinyl Alcohol or Teflon ), fume hoods for ventilation, and grounded equipment to prevent static ignition. Store in sealed containers away from oxidizers, acids, and bases to avoid decomposition .

Q. How can researchers characterize the physical properties of this compound (e.g., solubility, boiling point)?

- Methodological Answer : Solubility in polar vs. non-polar solvents can be determined via systematic titration and UV-Vis spectroscopy. Boiling points and thermal stability should be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Reference databases like NIST Chemistry WebBook provide comparative data for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing byproducts?

- Methodological Answer : Design a factorial experiment varying temperature, stoichiometry, and catalyst presence. Use high-performance liquid chromatography (HPLC) to quantify yield and byproducts. Kinetic studies (e.g., rate constant determination via NMR monitoring) can identify optimal reaction times .

Q. What analytical methods resolve discrepancies in reported toxicity data for this compound across studies?

- Methodological Answer : Perform dose-response assays (e.g., Ames test for mutagenicity) under standardized conditions (pH, temperature, solvent). Compare results with structurally analogous compounds (e.g., ethyl methanesulfonate ) to contextualize findings. Meta-analyses of existing data should account for variables like exposure duration and cell line specificity .

Q. How does the stereochemistry of the sec-butyl group influence the compound’s reactivity or biological activity?

- Methodological Answer : Synthesize enantiomerically pure samples using chiral catalysts or resolving agents. Test reactivity in nucleophilic substitution reactions (e.g., with azide ions) and compare reaction rates via kinetic profiling. Biological activity differences can be assessed using in vitro assays (e.g., cytotoxicity in mammalian cell lines) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible experiments?

- Methodological Answer : Implement rigorous quality control (QC) protocols, including HPLC purity checks and Karl Fischer titration for moisture content. Document all variables (e.g., reagent lot numbers, ambient humidity) and use statistical process control (SPC) charts to identify outlier batches .

Q. Data Analysis and Interpretation

Q. How should researchers address conflicting data on the environmental persistence of this compound?

- Methodological Answer : Conduct hydrolysis studies under controlled pH and temperature conditions, analyzing degradation products via LC-MS. Compare degradation rates with computational models (e.g., QSAR predictions) to identify environmental half-life discrepancies. Cross-reference findings with regulatory databases (e.g., EPA guidelines ) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Apply ANOVA to compare treatment groups and control for confounding variables (e.g., cell viability controls). Ensure raw data and code are archived per FAIR principles for transparency .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when studying this compound’s mutagenic potential?

- Methodological Answer : Follow institutional review board (IRB) protocols for in vivo studies and adhere to OECD guidelines for in vitro assays. Report all adverse outcomes in line with ARRIVE or MIAME standards. Publish negative results to avoid publication bias .

Q. What documentation is essential for replicating this compound experiments?

Properties

IUPAC Name |

butan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQGEBNCNNFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923149 | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-54-0 | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.